Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 3-chloro-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(4-11-6)12-13-8(5)10/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
PVRKPQCCHZZFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Hydrazinopyridine Dihydrochloride
The synthesis begins with the cyclization of 3-hydrazinopyridine dihydrochloride with a dialkyl maleate. This reaction produces an intermediate: alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate .
- Reagents: Dialkyl maleate
- Temperature: About 25°C to 100°C
- Solvent: Organic solvent inert to the reagents (e.g., acetonitrile)
This step is critical for forming the pyrazolidine ring structure that serves as the backbone for subsequent modifications.
Chlorination
The intermediate alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate is treated with a chlorinating reagent to produce alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate .
- Reagents: Phosphoryl chloride (preferred) or phosphorus pentachloride
- Temperature: About 25°C to 100°C
- Solvent: Acetonitrile (preferred)
- Reagent Excess: Typically, a 1.1-fold to 10-fold excess of chlorinating reagent is used.
The chlorination introduces the chlorine atom at the desired position on the pyrazole ring, enhancing reactivity for subsequent steps.
Oxidation
The chlorinated intermediate is oxidized to form alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate .
- Reagents: Manganese (IV) oxide or sodium persulfate/sulfuric acid
- Temperature: About 25°C to 100°C
- Solvent: Acetonitrile (preferred)
- Reagent Excess: Typically, a 1.5-fold to 15-fold excess of oxidant is used.
This oxidation step stabilizes the pyrazole ring structure and prepares it for ester hydrolysis.
Hydrolysis
The ester group in the oxidized intermediate is hydrolyzed using aqueous hydrochloric acid to yield 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride .
- Reagents: Aqueous hydrochloric acid
- Temperature: About 25°C to 100°C
- Reagent Excess: Large excess of hydrochloric acid ensures complete hydrolysis.
This step converts the ester into a carboxylic acid while maintaining the integrity of the pyrazole ring structure.
Decarboxylation
Finally, decarboxylation is performed to remove the carboxylic acid group, yielding the target compound: Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate .
Reaction Conditions:
Decarboxylation typically requires elevated temperatures and may involve copper(II) oxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Summary Table of Reaction Steps
| Step | Intermediate/Product | Key Reagents | Temperature Range | Solvent |
|---|---|---|---|---|
| Cyclization | Alkyl pyrazolidine carboxylate | Dialkyl maleate | 25–100°C | Acetonitrile |
| Chlorination | Alkyl chlorinated pyrazole | Phosphoryl chloride | 25–100°C | Acetonitrile |
| Oxidation | Alkyl oxidized pyrazole | MnO₂ or Na₂S₂O₈/H₂SO₄ | 25–100°C | Acetonitrile |
| Hydrolysis | Pyrazole carboxylic acid hydrochloride | Aqueous HCl | 25–100°C | Water |
| Decarboxylation | Ethyl 3-chloro-pyrazolo[3,4-c]pyridine | Copper(II) oxide | Elevated | Polar aprotic |
Notes on Optimization
Several factors influence the yield and purity of Ethyl 3-chloro-pyrazolo[3,4-c]pyridine:
- Excess reagents are often used in chlorination and oxidation steps to drive reactions to completion.
- Reaction temperatures must be carefully controlled to avoid side reactions.
- Solvent choice plays a critical role in maintaining reagent stability and ensuring efficient product isolation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, oxidized or reduced derivatives, and carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various bacterial strains, showing potential as antibacterial agents .
Anticancer Properties
Studies have demonstrated that pyrazolo[3,4-c]pyridine derivatives can inhibit cancer cell proliferation. This compound is being investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Enzyme Inhibition
The compound has been explored for its role as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression and inflammation, thus contributing to the design of targeted therapies .
Agrochemical Applications
The compound also finds applications in the agrochemical sector, particularly as a pesticide or herbicide.
Pesticidal Activity
This compound has been studied for its potential use as a pesticide. Research indicates that it can effectively control pest populations while being less toxic to non-target organisms compared to traditional pesticides .
Herbicidal Properties
In addition to its pesticidal activity, this compound may exhibit herbicidal properties. Its effectiveness against specific weed species makes it a candidate for inclusion in herbicide formulations .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity.
| Synthesis Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Cyclization | 3-hydrazinopyridine.dihydrochloride + Dialkyl maleate | 25°C - 100°C | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate |
| Chlorination | Alkyl 5-oxo compound + Phosphoryl chloride | Inert solvent, 25°C - 100°C | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate |
| Oxidation | Alkyl chloropyrazole + Oxidant | Inert solvent, 25°C - 100°C | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate |
| Hydrolysis | Alkyl ester + Aqueous HCl | Heating to 90°C | 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride |
| Decarboxylation | Acid derivative + Copper(II) oxide | 80°C - 140°C | Desired product: 3-(3-chloro-1H-pyrazol-1-yl)pyridine |
Mechanism of Action
The mechanism of action of ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to mimic natural substrates or ligands, thereby interfering with normal biological processes .
Comparison with Similar Compounds
Structural Comparison with Pyrazolo[3,4-b]Pyridine Derivatives
Core Structural Differences
The pyrazolo[3,4-c]pyridine system differs from the more common pyrazolo[3,4-b]pyridine in its ring fusion (positions 3,4-c vs. 3,4-b), altering the spatial arrangement and electronic properties. This distinction may influence biological activity, solubility, and synthetic accessibility.
Table 1: Key Structural Differences
Solubility and Stability
Commercial Availability
Pyrazolo[3,4-b]pyridine derivatives are commercially available (e.g., CymitQuimica, GLPBIO) for research use, priced between €358–3,234/g depending on substitution .
Biological Activity
Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiviral, antibacterial, and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₈H₈ClN₃O₂
- Molecular Weight : 201.62 g/mol
- CAS Number : 37801-57-3
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against various viral strains.
- Mechanism of Action : this compound exhibits its antiviral activity through the inhibition of viral replication. It has been evaluated against several viruses, including the herpes simplex virus (HSV), hepatitis A virus (HAV), and vesicular stomatitis virus (VSV).
| Virus Type | Activity Observed | Reference |
|---|---|---|
| HSV | Significant inhibition at low concentrations | |
| HAV | High antiviral activity at 20 μg/10⁵ cells | |
| VSV | Effective in reducing viral titer |
Antibacterial Activity
The compound has also been tested for antibacterial properties.
- In Vitro Studies : this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
Anticancer Activity
The potential anticancer effects of this compound have been explored in various cancer cell lines.
- Cell Lines Tested : The compound showed promising results in inhibiting cell proliferation in HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cell lines.
Case Studies
-
Study on Antiviral Efficacy :
A study conducted by Salem et al. evaluated the anti-HSV-1 activity of various pyrazolo derivatives, including this compound. The results indicated that this compound had a higher efficacy compared to other tested derivatives, suggesting that modifications at the C-5 position enhance antiviral activity against HSV-1. -
Antibacterial Screening :
In a comparative analysis of several pyrazole derivatives, this compound exhibited notable antibacterial activity against both Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
